Aflatoxin G2-13C17

Description

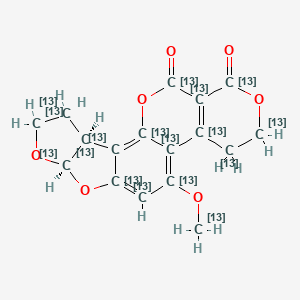

Structure

3D Structure

Properties

IUPAC Name |

(3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCVRWVBBXIRMA-DENWKYDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)O[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH2][13CH2]O[13C@@H]5O[13C]4=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746848 | |

| Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217462-49-1 | |

| Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Aflatoxin G2-13C17 certificate of analysis and purity

Certificate of Analysis Interpretation and Purity Validation for IDMS Applications[1]

Executive Summary

In the regulated landscape of mycotoxin analysis (EU Commission Regulation (EC) No 401/2006, US FDA Compliance Policy Guides), data integrity hinges on the quality of the internal standard. Aflatoxin G2-13C17 is the definitive stable isotope-labeled analog for Aflatoxin G2, utilized primarily in Isotope Dilution Mass Spectrometry (IDMS).

This guide deconstructs the technical specifications of this reference material. It moves beyond the basic product sheet to explain the metrological traceability, purity assignment methodologies (qNMR vs. LC-MS), and the critical application of the Certificate of Analysis (CoA) in validating analytical workflows.

Part 1: The Anatomy of the Molecule

To interpret the CoA, one must first understand the material's design. Aflatoxin G2-13C17 is a uniformly labeled isotopologue .

-

Chemical Formula:

C -

Mass Shift: The substitution of all 17 carbon atoms with the stable

C isotope results in a mass increase of exactly 17.057 Da compared to the native analyte ( -

Why

C and not Deuterium (-

Chromatographic Integrity: Deuterated compounds often exhibit a "chromatographic isotope effect," eluting slightly earlier than the native target due to changes in lipophilicity. This separation prevents the internal standard from experiencing the exact same matrix suppression/enhancement as the analyte at the electrospray source.

- C atoms are part of the carbon skeleton and are non-exchangeable. Deuterium on hydroxyl groups can exchange with solvent protons, altering the mass signal.

-

Part 2: Decoding the Certificate of Analysis (CoA)

The CoA is not merely a receipt; it is a legal document of traceability. For Aflatoxin G2-13C17, a compliant CoA (ISO 17034) must validate three distinct purity parameters.

1. Chemical Purity (CP)

-

Definition: The proportion of the material that is chemically Aflatoxin G2 (regardless of isotope).

-

Method: HPLC-UV/FLD or qNMR.

-

Critical Threshold: Typically >97%. Impurities here are usually biosynthetic precursors or degradation products (e.g., Aflatoxin G2a).

2. Isotopic Purity (IP) / Enrichment[3]

-

Definition: The percentage of carbon atoms that are actually

C. -

Method: High-Resolution Mass Spectrometry (HRMS).

-

Critical Threshold: >98% atom %

C.[1] -

Impact: Low isotopic purity results in "unlabeled" native Aflatoxin G2 being present in your standard. This causes a false positive bias , as you are spiking the target analyte into your sample.

3. Concentration & Uncertainty

-

Traceability: The concentration (e.g., 0.5 µg/mL in Acetonitrile) must be traceable to a primary reference material (e.g., NIST SRM or USP) via gravimetric preparation.

-

Expanded Uncertainty (

): Calculated as

Part 3: Purity Assessment Methodologies

How do we trust the values on the CoA? We utilize a self-validating hierarchy of methods.

The Gold Standard: Quantitative NMR (qNMR)

For the primary characterization of the neat material (before solution preparation), qNMR is superior to chromatography.

-

Principle: The signal intensity in proton NMR is directly proportional to the number of nuclei, independent of the chemical structure.

-

Workflow:

-

Dissolve Aflatoxin G2-13C17 in DMSO-

. -

Add a certified internal calibrant (e.g., NIST-traceable Benzoic Acid).

-

Compare the integration of the Aflatoxin signals against the calibrant.

-

-

Advantage: It eliminates the need for a reference standard of the same compound (which creates a circular logic loop).

Isotopic Enrichment via LC-HRMS

To confirm the absence of native Aflatoxin G2 (

-

Scan Mode: Full scan MS (Orbitrap or Q-TOF).

-

Observation: Look for the [M+H]

ion at m/z 331.08 (Native) vs. 348.14 (Labeled). -

Calculation:

Part 4: Application Protocol (IDMS Workflow)

This protocol describes the validation of Aflatoxin G2 in corn matrix using Aflatoxin G2-13C17.

Reagents:

-

Extraction Solvent: Acetonitrile/Water/Acetic Acid (79:20:1).

Step-by-Step Methodology:

-

Sample Weighing: Weigh 5.00 g of homogenized corn sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking (Critical Step):

-

Add 50 µL of Aflatoxin G2-13C17 directly onto the sample powder.

-

Why? Spiking before extraction ensures the ISTD suffers the exact same extraction losses as the native toxin.

-

Allow to equilibrate for 15 minutes.

-

-

Extraction: Add 20 mL of Extraction Solvent. Shake vigorously (mechanical shaker) for 30 minutes.

-

Clarification: Centrifuge at 4000 rpm for 10 minutes.

-

Dilution: Transfer 500 µL of supernatant to an autosampler vial. Dilute with 500 µL of water (to match initial mobile phase).

-

LC-MS/MS Analysis: Inject 10 µL.

Data Processing (The IDMS Equation):

Part 5: Visualization & Logic Flows

Diagram 1: The CoA Validation Workflow (ISO 17034)

This diagram illustrates the rigorous process a Reference Material Producer (RMP) undergoes to generate the CoA.

Caption: Workflow for assigning property values to Aflatoxin G2-13C17 under ISO 17034 accreditation.

Diagram 2: Mechanism of Matrix Effect Correction (IDMS)

This logic tree demonstrates why IDMS is superior to external calibration.

Caption: The self-correcting mechanism of Isotope Dilution Mass Spectrometry (IDMS) in complex matrices.

Part 6: Data Summary Tables

Table 1: Critical CoA Specifications for Aflatoxin G2-13C17

| Parameter | Specification | Analytical Method | Purpose |

| Identity | RT matches Native ±0.05 min | LC-MS/MS | Confirms chromatographic behavior. |

| Chemical Purity | qNMR / HPLC-UV | Ensures gravimetric accuracy. | |

| Isotopic Purity | LC-HRMS | Prevents false positives from unlabeled toxin. | |

| Concentration | Gravimetry (ISO 17025) | The reference value for quantification. | |

| Solvent | Acetonitrile (LC-MS Grade) | GC-FID | Solubility and stability assurance. |

References

-

European Commission. (2006). Commission Regulation (EC) No 401/2006 of 23 February 2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs. Official Journal of the European Union. Link

-

International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO.[5][6][7][8][9] Link

-

U.S. Food and Drug Administration. (2019). Quantitation of Mycotoxins in Four Food Matrices Comparing Stable Isotope Dilution Assay (SIDA) with Matrix-Matched Calibration Methods by LC-MS/MS. FDA/CFSAN. Link

-

Saito, T., et al. (2004). Absolute quantification of organic compounds by quantitative NMR.[5][10] Metrologia. Link

-

Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry.[6][8][11] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fda.gov [fda.gov]

- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ISO 17034 – ANAB [anab.ansi.org]

- 8. U-[13C17]-Aflatoxins B1, B2, G1 & G2 (mixture) | LIBIOS [libios.fr]

- 9. inab.ie [inab.ie]

- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]

- 11. emerypharma.com [emerypharma.com]

Introduction: The Imperative for Precision in Mycotoxin Analysis

An In-Depth Technical Guide to Aflatoxin G2-¹³C₁₇ for Analytical Applications

Aflatoxins, a group of mycotoxins produced by Aspergillus species, represent a significant threat to global food safety and public health.[1][2][3] Among these, Aflatoxin G2 (AFG2) is a known contaminant in a wide range of commodities including cereals, nuts, and spices.[3][4][5] Its potent toxicity, coupled with stringent regulatory limits in food and feed, necessitates highly accurate and reliable analytical methods for its detection and quantification.[3][6]

This guide focuses on Aflatoxin G2-¹³C₁₇, the stable isotope-labeled (SIL) analogue of AFG2. The incorporation of ¹³C atoms into the molecule renders it an ideal internal standard for mass spectrometry-based methods.[6][7] Its utility is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS), a definitive analytical technique. In IDMS, a known quantity of the SIL standard is added to the sample at the beginning of the analytical process. Because the SIL standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis.[7][8] By measuring the ratio of the native analyte to the known amount of the SIL standard, one can calculate the analyte's concentration with exceptional accuracy, effectively nullifying variations that plague other methods. Fully ¹³C-labeled standards are often preferred over deuterated versions to ensure perfect co-elution with the native compound in chromatographic systems.[1]

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of Aflatoxin G2-¹³C₁₇, including its suppliers, technical specifications, and a detailed protocol for its application in quantitative analysis.

Part 1: Supplier Landscape and Commercial Availability

Aflatoxin G2-¹³C₁₇ is a specialized analytical standard available from a select number of reputable suppliers. The product is typically sold as a certified solution in acetonitrile at a concentration of approximately 0.5 µg/mL. Availability is generally stable, though it is crucial to verify stock status and lead times with individual suppliers. Due to the toxic nature of aflatoxins, many suppliers restrict sales to licensed laboratories and qualified research institutions.

| Supplier | Product Name/Number | Concentration | Purity | Volume | CAS Number | Notes |

| Cayman Chemical | Aflatoxin G2-¹³C₁₇ (Item No. 31263) | 0.5 µg/mL in acetonitrile | ≥98% | 1.2 mL | 1217462-49-1 | Shipped at room temperature in the US, may vary elsewhere. Storage at -20°C.[9] |

| Sigma-Aldrich (Merck) | Aflatoxin G2-¹³C₁₇ solution (32777) | ~0.5 µg/mL in acetonitrile | ≥97.0% (HPLC) | 1 mL | 1217462-49-1 | Analytical standard grade. |

| LGC Standards | Aflatoxin G2 ¹³C₁₇ 0.5 µg/mL in Acetonitrile | 0.5 µg/mL | Not specified | 1.2 mL | 1217462-49-1 | Part of their mycotoxin reference materials portfolio.[10] |

| Romer Labs | Biopure™ MIX 11 (¹³C Aflatoxins) | 0.5 µg/mL (each) | Not specified | Not specified | Not specified | Sold as a mix containing ¹³C₁₇ labeled Aflatoxins B1, B2, G1, and G2.[7] |

| Bertin Bioreagent | Aflatoxin G2-¹³C₁₇ (CAT N°: 31263) | Not specified | Not specified | 1.2 mL | 1217462-49-1 | Distributes for Cayman Chemical; sale restricted to licensed labs. |

| LIBIOS | U-[¹³C₁₇]-Aflatoxin G2 | Not specified | 98% isotopic purity | 0.5-10 mL | Not specified | In partnership with Fianovis; provides ready-to-use certified standard solution.[11] |

Part 2: Technical Profile and Core Application

The primary and most critical application of Aflatoxin G2-¹³C₁₇ is as an internal standard for the quantification of native Aflatoxin G2 via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | (7aR,10aS)-5-(methoxy-¹³C)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3′,2′:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione-1,3,4,4a,4b,5,6,6a,7a,9,10,10a,10b,10c,12,12a-¹³C₁₆ | [9] |

| CAS Number | 1217462-49-1 | [9][10] |

| Molecular Formula | [¹³C]₁₇H₁₄O₇ | [9] |

| Formula Weight | 347.2 g/mol | [9] |

| Purity | ≥97-98% | [9] |

| Appearance | White to off-white solid (as neat material) | [12] |

| Formulation | Typically ~0.5 µg/mL solution in acetonitrile | [9] |

| Storage | -20°C | [9][13] |

Experimental Workflow: Quantification of Aflatoxin G2 by LC-MS/MS

The use of Aflatoxin G2-¹³C₁₇ in a stable isotope dilution assay (SIDA) is a robust method for determining AFG2 levels in complex matrices like food products.[14][15] The workflow corrects for analyte loss during sample preparation and compensates for matrix-induced signal suppression or enhancement in the MS source.[7][8]

Caption: Workflow for Aflatoxin G2 quantification using a ¹³C-labeled internal standard.

Protocol: Quantification of Aflatoxin G2 in a Grain Matrix

This protocol is a generalized methodology based on established analytical practices.[14][15] Researchers must validate the method for their specific matrix and instrumentation.

1. Materials and Reagents:

-

Aflatoxin G2-¹³C₁₇ standard solution (~0.5 µg/mL in acetonitrile)

-

Native Aflatoxin G2 analytical standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid

-

Immunoaffinity columns (IAC) specific for aflatoxins B & G[1][3]

-

Phosphate-buffered saline (PBS)

-

Homogenizer/blender

-

Centrifuge

-

Vortex mixer

2. Preparation of Standards:

-

Prepare a series of calibration standards by diluting the native Aflatoxin G2 standard with acetonitrile/water.

-

Spike each calibration standard (and the blank) with a fixed concentration of the Aflatoxin G2-¹³C₁₇ internal standard solution. The final concentration should be chosen to be comparable to the expected mid-point of the calibration curve.

3. Sample Preparation and Extraction:

-

Weigh 25 g of the homogenized grain sample into a blender jar.

-

Add a precise volume of the Aflatoxin G2-¹³C₁₇ internal standard solution. The amount added should yield a response that is easily detectable and within the linear range of the instrument.

-

Add 100 mL of an extraction solvent (e.g., 80:20 methanol:water, v/v).

-

Blend at high speed for 2-3 minutes.

-

Filter the extract through fluted filter paper.

-

Dilute a portion of the filtrate with PBS to reduce the methanol concentration to <10%, as required by the immunoaffinity column manufacturer.

4. Immunoaffinity Column (IAC) Cleanup:

-

Pass the diluted extract through the IAC at a slow, steady flow rate (e.g., 1-2 mL/min). The antibodies in the column will bind aflatoxins (both native and ¹³C-labeled).

-

Wash the column with water to remove matrix interferences.

-

Elute the aflatoxins from the column using methanol. Collect the eluate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase (e.g., 500 µL) for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of water and methanol/acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two Multiple Reaction Monitoring (MRM) transitions for both native Aflatoxin G2 and Aflatoxin G2-¹³C₁₇ to ensure identity confirmation and accurate quantification.

-

Example Transition for AFG2: Q1 -> Q3 (e.g., m/z 331.1 -> 245.1)

-

Example Transition for ¹³C₁₇-AFG2: Q1 -> Q3 (e.g., m/z 348.1 -> 259.1) (Note: Exact m/z values must be optimized on the specific instrument used).

-

6. Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of the native AFG2 to the peak area of the ¹³C₁₇-AFG2 internal standard against the concentration of the native AFG2.

-

Calculate the same peak area ratio for the prepared samples.

-

Determine the concentration of Aflatoxin G2 in the samples by interpolating their peak area ratios from the calibration curve.

Part 3: Quality Control and Safe Handling

Quality Assurance and Certification

For regulatory and research applications, using a certified analytical standard is paramount. Look for suppliers that provide a Certificate of Analysis (CoA) detailing the product's identity, purity (both chemical and isotopic), and concentration with associated uncertainty.[11] Standards produced under ISO Guide 34 and ISO/IEC 17025 accreditation provide the highest level of trust and traceability.[9]

Safety and Handling Protocol

Aflatoxins are potent toxins and carcinogens.[2][5] Aflatoxin G2-¹³C₁₇, while used in minute quantities, must be handled with extreme care in a controlled laboratory environment. The acetonitrile solvent is also hazardous.

1. Personal Protective Equipment (PPE):

-

Wear a lab coat, nitrile gloves, and safety glasses with side shields at all times.

2. Handling:

-

Conduct all work with aflatoxin standards, especially neat materials or during dilutions, within a certified chemical fume hood to prevent inhalation of aerosols or dust.

-

Use dedicated analytical balances and equipment.

3. Storage:

-

Store the standard solution at -20°C in its original vial to ensure stability.[9][13]

-

Keep vials tightly sealed and protected from light.

4. Spills and Decontamination:

-

Prepare a fresh decontamination solution (e.g., a 5% sodium hypochlorite solution) before starting work.

-

In case of a spill, cover the area with absorbent material, apply the decontamination solution, and allow a contact time of at least 30 minutes before cleaning.

5. Disposal:

-

All contaminated materials (gloves, pipette tips, vials, etc.) must be treated as hazardous waste. Decontaminate with sodium hypochlorite solution before placing in a designated hazardous waste container for incineration.

Caption: A simplified safety workflow for handling Aflatoxin-¹³C standards.

Conclusion

Aflatoxin G2-¹³C₁₇ is an indispensable tool for any laboratory engaged in the high-sensitivity analysis of mycotoxins. Its role as an internal standard in isotope dilution mass spectrometry provides a level of accuracy and reliability that is essential for food safety monitoring, toxicological research, and regulatory enforcement. By understanding the supplier landscape, the technical application, and the stringent safety protocols required, researchers can confidently integrate this standard into their analytical workflows, contributing to more robust and defensible scientific outcomes.

References

-

Aflatoxin G2-13C17 - Biochemicals - CAT N°: 31263. Bertin bioreagent. [Link]

-

Aflatoxin G2-13C17 Solution, Fully 13C-Labelled, Best Price in Mumbai. IndiaMART. [Link]

-

U-[13C17]-Aflatoxin G2. LIBIOS. [Link]

-

Food, Dietary and Mycotoxin. ACI Sciences. [Link]

-

Biopure TM MIX 11 ( 13 C Aflatoxins). Romer Labs. [Link]

-

Biopure TM 13 C labelled Fumonisins in acetonitrile/water. Romer Labs. [Link]

-

Aflatoxin G2-13C17. Labchem Catalog. [Link]

-

Rzeppa, S., et al. (2008). Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods. Journal of Agricultural and Food Chemistry. [Link]

-

Trombete, F. M., et al. (2022). Current Developments of Analytical Methodologies for Aflatoxins' Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products. Toxins. [Link]

-

Rzeppa, S., et al. (2008). Use of Isotope-Labeled Aflatoxins for LC-MS/MS Stable Isotope Dilution Analysis of Foods. Journal of Agricultural and Food Chemistry. [Link]

-

Aflatoxin G2. PubChem, National Institutes of Health. [Link]

-

Umar, M., et al. (2025). Aflatoxin Exposure in Immunocompromised Patients: Current State and Future Perspectives. Journal of Fungi. [Link]

-

Analysis of Aflatoxins in Corn and Peanuts Using Immunoaffinity Chromatography and the Arc™ HPLC System. Waters Corporation. [Link]

-

AFLATOXINS. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. [Link]

-

Determination of Aflatoxins (B1, B2, G1 and G2) in milled cereals and grains by HPLC-FLD. National Dairy Development Board. [Link]

Sources

- 1. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lcms.cz [lcms.cz]

- 4. Aflatoxin G2 | C17H14O7 | CID 2724362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. AFLATOXINS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Discover BiopureTM MIX 11 (13C Aflatoxins) at Romer Labs [romerlabs.com]

- 8. Discover BiopureTM 13C labelled Fumonisins in acetonitrile/water at Romer Labs [romerlabs.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Aflatoxin G2 13C17 0.5 µg/mL in Acetonitrile [lgcstandards.com]

- 11. U-[13C17]-Aflatoxin G2 | LIBIOS [libios.fr]

- 12. Aflatoxin G2-13C17 Solution, Fully 13C-Labelled, Best Price in Mumbai [nacchemical.com]

- 13. Aflatoxin G2-13C17 - Labchem Catalog [www2.labchem.com.my]

- 14. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acs.figshare.com [acs.figshare.com]

Aflatoxin G2-13C17 safety data sheet and handling precautions

Technical Monograph: Operational Safety and Analytical Application of Aflatoxin G2-13C17

Part 1: Introduction & Strategic Context

The Paradox of the Standard

In the high-stakes field of mycotoxin analysis, Aflatoxin G2-13C17 represents a critical paradox: it is a reagent of extreme toxicity used to secure the safety of the global food supply. This compound is a stable isotope-labeled analog of Aflatoxin G2, where all 17 carbon atoms are replaced with Carbon-13 (

While its primary function is to serve as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS), its hazard profile is chemically identical to the native toxin. The substitution of

Part 2: Physicochemical & Toxicological Profile[1]

Chemical Identity & Mass Shift

The utility of Aflatoxin G2-13C17 lies in its mass distinctiveness.[1] In LC-MS/MS analysis, it co-elutes with native Aflatoxin G2 but is detected in a separate mass channel, allowing for perfect correction of matrix effects (signal suppression/enhancement).

| Feature | Native Aflatoxin G2 | Aflatoxin G2-13C17 |

| CAS Number | 7241-98-7 | 1217462-49-1 |

| Molecular Formula | ||

| Molecular Weight | 330.29 g/mol | ~347.2 g/mol |

| Mass Shift ( | — | +17 Da |

| Physical State | White/Off-white crystalline powder | Solution (usually in Acetonitrile) or Powder |

| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |

Mechanism of Toxicity (The "Why" Behind the Protocol)

To handle this compound safely, one must understand its biological trigger. Aflatoxins are Group 1 Carcinogens (IARC).[2]

While Aflatoxin B1 is the most potent due to its unsaturated terminal furan ring, Aflatoxin G2 possesses a saturated terminal furan ring. However, it is still bioactivated by hepatic Cytochrome P450 enzymes (CYP3A4, CYP1A2).

-

Metabolic Activation: The liver metabolizes G2. While direct epoxidation is slower than in B1, G2 can be desaturated to G1 or hydroxylated.

-

Adduct Formation: The reactive intermediates bind covalently to the N7 position of guanine residues in DNA.

-

Mutation: This bulky adduct causes G

T transversions during DNA replication, potentially activating oncogenes (e.g., p53).

Critical Safety Note: Isotope labeling does not prevent this metabolic activation. The enzyme systems recognize the

Part 3: Operational Safety & Handling Protocols

Hierarchy of Controls

-

Elimination: Not possible (required for analysis).

-

Engineering (Primary): Class II Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood. Powder handling must occur in a glove box or static-free environment to prevent aerosolization.

-

Administrative: Restricted access; "High Hazard" signage.

-

PPE (Last Line):

-

Respiratory: N95/P3 minimum if handling powder; not required for solutions if handled in a hood.

-

Dermal: Double-gloving (Nitrile). Change outer gloves immediately upon splash.

-

Ocular: Chemical splash goggles.

-

Workflow Visualization: Safe Handling Lifecycle

The following diagram outlines the decision logic for handling Aflatoxin standards, emphasizing the critical distinction between powder and solution states.

Caption: Operational workflow distinguishing containment requirements for powder vs. liquid states to mitigate inhalation risks.

Decontamination Protocol (The "Kill" Step)

Aflatoxins are thermally stable; autoclaving will not destroy them. They are sensitive to UV light and strong oxidizers.

Validated Decontamination Solution:

-

Agent: Sodium Hypochlorite (NaOCl) at 5–10% concentration (undiluted household bleach).

-

Reaction Time: Minimum 30 minutes.

-

Mechanism: Oxidative cleavage of the coumarin ring system, rendering the molecule non-fluorescent and non-toxic.

Spill Cleanup Procedure:

-

Isolate: Evacuate the immediate area.

-

PPE Up: Double nitrile gloves, lab coat, goggles.

-

Cover: Lay paper towels over the spill to prevent spread.

-

Soak: Gently pour 10% bleach over the towels (do not spray, to avoid aerosols).

-

Wait: Allow 30 minutes contact time.

-

Clean: Wipe up, place in hazardous waste. Wash surface with acetone, then water.

Part 4: Analytical Application (LC-MS/MS)

The Role of IDMS

In complex matrices (e.g., peanuts, corn, feed), "matrix effects" often suppress ionization in the mass spectrometer, leading to underestimation of toxin levels. Aflatoxin G2-13C17 acts as the perfect mirror.

-

Step 1: Add a known amount of 13C17-G2 to the sample before extraction.

-

Step 2: Extract and inject.

-

Step 3: The instrument measures the ratio of Native G2 Area / 13C17-G2 Area.

-

Result: Since the matrix affects both equally, the ratio remains constant, yielding 100% accuracy.

Analytical Workflow Diagram

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring compensation for extraction losses and matrix effects.

Part 5: References

-

International Agency for Research on Cancer (IARC). (2012). Aflatoxins.[3][4][5][6][7][8][9][10][11][12][13] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol.[10][14][15] 100F. [Link]

-

U.S. Food and Drug Administration (FDA). (2023). Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay. Chemical Analytical Manual (CAM). [Link]

-

Castegnaro, M., et al. (1980). Laboratory Decontamination and Destruction of Aflatoxins B1, B2, G1, G2 in Laboratory Wastes. IARC Scientific Publications. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. carlroth.com [carlroth.com]

- 4. Aflatoxin G2 - LKT Labs [lktlabs.com]

- 5. Aflatoxins Waste Disposal [delloyd.50megs.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Comparative studies on the detoxification of aflatoxins by sodium hypochlorite and commercial bleaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Studies on the Detoxification of Aflatoxins by Sodium Hypochlorite and Commercial Bleaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Aflatoxin G2 | C17H14O7 | CID 2724362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Aflatoxins (IARC Summary & Evaluation, Volume 56, 1993) [inchem.org]

- 12. fda.gov [fda.gov]

- 13. Upgrading cytochrome P450 activity in HepG2 cells co-transfected with adenoviral vectors for drug hepatotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AFLATOXINS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. AFLATOXINS (IARC Summary & Evaluation, Volume 82, 2002) [inchem.org]

A Technical Guide to the Principle and Application of Stable Isotope Dilution Assay (SIDA) for the Quantification of Aflatoxin G2 using Aflatoxin G2-¹³C₁₇

Executive Summary

The accurate quantification of mycotoxins, such as Aflatoxin G2, in complex matrices like food, feed, and biological samples presents a significant analytical challenge. Matrix effects, variable extraction efficiencies, and analyte loss during sample preparation can severely compromise the accuracy of conventional analytical methods. This technical guide details the principle and practical application of Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Aflatoxin G2. By employing Aflatoxin G2-¹³C₁₇ as an internal standard, this methodology transcends the limitations of traditional approaches, offering unparalleled accuracy, precision, and robustness. It stands as the gold standard for mycotoxin analysis, providing a self-validating system that ensures data integrity for researchers, regulatory bodies, and drug development professionals.

The Analytical Imperative for Aflatoxin G2

Aflatoxins are a group of toxic secondary metabolites produced by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus[1]. These mycotoxins are potent carcinogens and can contaminate a wide array of agricultural commodities pre- and post-harvest[1][2]. The four primary aflatoxins of concern are B1, B2, G1, and G2[3]. Aflatoxin G2 (AFG2), while generally less potent than Aflatoxin B1, remains a significant threat to human and animal health, contributing to hepatotoxicity and immunosuppression[1].

Strict regulatory limits have been established globally to protect consumers, necessitating highly accurate and reliable analytical methods for their detection and quantification[3]. However, the inherent complexity of food and biological matrices introduces significant analytical hurdles, primarily:

-

Matrix Effects: Co-extracted matrix components can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification[4].

-

Analyte Loss: Inconsistent recovery of the analyte can occur during the multi-step processes of extraction, cleanup, and concentration[5].

These challenges demand a methodology that can internally correct for these unpredictable variations.

The Gold Standard: Principle of Stable Isotope Dilution Assay (SIDA)

Stable Isotope Dilution Assay (SIDA) is an advanced analytical technique that provides a definitive solution to the challenges of trace quantification in complex samples. It is a specialized form of internal standardization where the internal standard is an isotopically labeled version of the analyte itself[6][7].

The core principle is elegantly straightforward:

-

A precisely known amount of a stable, heavy-isotope-labeled internal standard (in this case, Aflatoxin G2-¹³C₁₇) is added to the sample at the very beginning of the analytical workflow—a process known as "spiking" or "fortification"[8].

-

This labeled standard is the perfect chemical mimic of the native (unlabeled) analyte. It shares virtually identical physicochemical properties, ensuring it behaves identically during every subsequent step: extraction, cleanup, chromatography, and ionization[9][10].

-

While the native analyte and the labeled standard co-elute during liquid chromatography, they are easily distinguished by the mass spectrometer due to their mass difference[6].

-

The final quantification is not based on the absolute signal intensity of the analyte, which is susceptible to variation, but on the ratio of the signal from the native analyte to the signal from the labeled internal standard[5][7]. This ratio remains constant regardless of analyte loss or signal suppression, as both compounds are affected proportionally.

This ratiometric approach makes the entire workflow a self-validating system, correcting for procedural errors and matrix effects in real-time.

Caption: The core principle of SIDA. A known amount of labeled standard is added, and the final measured ratio remains constant despite procedural losses.

The Analyte and the Standard: A Perfect Match

The success of the SIDA method hinges on the selection of an appropriate internal standard. Aflatoxin G2-¹³C₁₇ is the ideal counterpart to native Aflatoxin G2 because all 17 of its carbon atoms have been replaced with the heavy ¹³C isotope. This provides a significant mass difference of 17 Daltons, which is easily resolved by a mass spectrometer and prevents any spectral overlap, while ensuring their chemical behavior is indistinguishable[10].

Table 1: Comparison of Native and Labeled Aflatoxin G2

| Property | Aflatoxin G2 (Native Analyte) | Aflatoxin G2-¹³C₁₇ (Internal Standard) | Justification for Use |

| Chemical Formula | C₁₇H₁₄O₇[11] | [¹³C]₁₇H₁₄O₇[12] | Identical elemental composition (except for isotope) ensures the same polarity, solubility, and reactivity. |

| Molecular Weight | ~330.29 g/mol [11] | ~347.16 g/mol [13] | A significant mass shift allows for clear differentiation in the MS without altering chemical properties. |

| CAS Number | 7241-98-7[11] | 1217462-49-1[12] | Unique identifiers for each compound. |

| Behavior | Target of analysis | Perfect chemical and physical mimic[10] | Co-extracts and co-elutes with the native analyte, experiencing identical matrix effects and recovery losses[9]. |

Experimental Workflow: A Self-Validating Protocol

The following protocol outlines a robust and reliable method for the quantification of Aflatoxin G2. The early addition of the Aflatoxin G2-¹³C₁₇ internal standard is the critical step that underpins the accuracy of the entire procedure.

Caption: Step-by-step experimental workflow for SIDA analysis of Aflatoxin G2.

Detailed Methodological Steps

-

Sample Homogenization and Fortification:

-

A representative sample of the matrix (e.g., ground corn, peanut butter) is accurately weighed[8].

-

Causality: A homogenous sample is crucial for ensuring the subsample taken is representative of the bulk material.

-

A precise volume of a known concentration of the Aflatoxin G2-¹³C₁₇ internal standard solution is added directly to the sample material[14]. This is the most critical step; any subsequent loss of analyte will be corrected for by the corresponding loss of the standard.

-

-

Extraction:

-

An appropriate extraction solvent, typically an acetonitrile/water mixture (e.g., 84:16 or 50:50 v/v), is added[2][8].

-

Causality: This solvent composition is effective at disrupting cell structures and solubilizing moderately polar mycotoxins from a wide range of food and feed matrices.

-

The sample is vigorously mixed, shaken, or homogenized to ensure exhaustive extraction of both the native and labeled aflatoxin from the matrix into the solvent.

-

-

Cleanup:

-

The mixture is centrifuged to pellet solid debris[14]. The resulting supernatant (the extract) is then filtered or passed through a cleanup column (e.g., dispersive SPE) if necessary to remove interfering matrix components.

-

Trustworthiness: The SIDA principle provides a major advantage here. Even if analyte is lost during cleanup (e.g., by binding to the filter), the chemically identical internal standard will be lost at the same rate, preserving the analytical ratio and ensuring the final calculated concentration remains accurate[9].

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The final extract is injected into an HPLC or UHPLC system. Separation is typically achieved on a C18 reversed-phase column using a gradient of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve ionization[15][16]. The native AFG2 and the labeled AFG2-¹³C₁₇ will have virtually identical retention times and co-elute.

-

Tandem Mass Spectrometry (MS/MS): The column eluent is directed into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode[9]. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity[17]. Specific precursor-to-product ion transitions are monitored for both the native analyte and the internal standard simultaneously.

-

Table 2: Example LC-MS/MS MRM Parameters for Aflatoxin G2 Analysis

| Compound | Precursor Ion ([M+H]⁺) | Product Ion (Quantifier) | Product Ion (Qualifier) | Rationale |

| Aflatoxin G2 | m/z 331.1 | m/z 245.1 | m/z 200.1 | These specific ion transitions provide unambiguous identification and quantification of the native analyte. |

| Aflatoxin G2-¹³C₁₇ | m/z 348.1 | m/z 262.1 | m/z 214.1 | The 17 Dalton mass shift is observed in both the precursor and major product ions, confirming identity. |

| (Note: Exact m/z values may vary slightly based on instrument calibration and resolution. The listed product ions are representative.) |

Quantification and Data Interpretation

The final concentration of Aflatoxin G2 in the sample is determined by using the peak area ratio of the native analyte to the labeled internal standard. A multi-point calibration curve is constructed by analyzing standards containing a fixed concentration of the internal standard and varying concentrations of the native analyte.

The curve plots the Peak Area Ratio (Aflatoxin G2 / Aflatoxin G2-¹³C₁₇) on the y-axis against the Concentration of Aflatoxin G2 on the x-axis. The concentration of the unknown sample is then calculated by interpolating its measured peak area ratio onto this curve[8]. This ratiometric approach negates variability in injection volume and instrument response, further enhancing the method's precision.

Conclusion: The Power of Analytical Certainty

The Stable Isotope Dilution Assay using Aflatoxin G2-¹³C₁₇ as an internal standard represents the pinnacle of analytical accuracy for mycotoxin quantification. Its fundamental principle—the use of a chemically identical, mass-shifted internal standard—creates a self-validating system that intrinsically corrects for the most common sources of analytical error: matrix effects and variable analyte recovery[5][16]. This methodology provides researchers, drug developers, and regulatory agencies with highly reliable, defensible data, which is essential for ensuring food safety, conducting toxicological studies, and meeting stringent regulatory standards. The adoption of SIDA is not merely an improvement; it is a fundamental shift toward achieving true analytical certainty.

References

- Rychlik, M., & Asam, S. (2008). Stable Isotope Dilution Assays in Mycotoxin Analysis. Analytical and Bioanalytical Chemistry, 390(2), 617-28.

- Cayman Chemical. (n.d.). Aflatoxin G2-¹³C₁₇. Product Information Sheet.

- NIST. (n.d.). Aflatoxin G2. NIST Chemistry WebBook.

- LIBIOS. (n.d.). U-[¹³C₁₇]-Aflatoxin G2. Product Information.

- Shimadzu. (n.d.). Development and Validation of on-line SFE-SFCMS/MS Method for Screening of Aflatoxins B1, B2, G1 and G2 in Grain Matrices. Application Note.

- Sospedra, I., et al. (2010). Development and Validation of a LC-MS/MS Method for the Simultaneous Determination of Aflatoxins, Dyes and Pesticides in Spices. Analytical and Bioanalytical Chemistry, 397(1), 93-107.

-

Touijer, H., et al. (2017). Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize. Journal of Materials and Environmental Science, 8(1), 245-254. Available at: [Link]

- Bertin Bioreagent. (n.d.). Aflatoxin G2-¹³C₁₇. Product Information.

- Labchem. (n.d.). Aflatoxin G2-¹³C₁₇. Catalog Information.

- PubChem. (n.d.). Aflatoxin G2. National Center for Biotechnology Information.

- Cervino, C., et al. (2008). Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods. Journal of Agricultural and Food Chemistry, 56(6), 1873-9.

- De Boevre, M., et al. (2021). Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. Toxins, 13(10), 715.

- Malachová, A., et al. (2014). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 406(7), 1847-57.

- Sigma-Aldrich. (n.d.). Aflatoxin G2-¹³C₁₇ solution. Product Information.

- Lattwein, H. (2013). The Power of Stable Isotope Dilution Assays in Brewing. Brewing Science, 66.

- Xing, Y., et al. (2022). Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff. Toxins, 14(9), 621.

- Rupa Health. (n.d.). Aflatoxin G2. Health Guide.

- Malachová, A., et al. (2014). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. PLoS One, 9(8), e106054.

- Creative Proteomics. (n.d.). Isotope Dilution Mass Spectrometry (IDMS). Technical Overview.

- U.S. Food & Drug Administration. (2023). Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Laboratory Method CAM C-003.02.

- Sigma-Aldrich. (n.d.). Mycotoxin Standards. Brochure.

- Wikipedia. (n.d.). Isotope dilution.

- BenchChem. (n.d.). Application Note: Determination of Aflatoxin M2 in Nuts by Isotope Dilution Mass Spectrometry.

- Agilent Technologies. (n.d.). MS/MS Identification of Four Aflatoxins Using the Agilent 500 Ion Trap LC/MS. Application Note.

- Agilent Technologies. (n.d.). Sensitive Femtogram Determination of Aflatoxins B1, B2, G1, and G2 in Food Matrices using Tandem Quadrupole LC/MS/MS with Agilent Jet Stream Technology. Application Note.

- U.S. Food & Drug Administration. (2024). Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Laboratory Method.

Sources

- 1. Aflatoxin G2 | Rupa Health [rupahealth.com]

- 2. chem-agilent.com [chem-agilent.com]

- 3. lcms.cz [lcms.cz]

- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable isotope dilution assays in mycotoxin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brewingscience.de [brewingscience.de]

- 7. Isotope dilution - Wikipedia [en.wikipedia.org]

- 8. fda.gov [fda.gov]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Aflatoxin G2 [webbook.nist.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. 黄曲霉毒素 G2-13C17 溶液 ~0.5 μg/mL in acetonitrile, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 14. fda.gov [fda.gov]

- 15. mdpi.com [mdpi.com]

- 16. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide: Aflatoxin G2 – Occurrence, Toxicology, and Analytical Profiling

Topic: Aflatoxin G2 Natural Occurrence and Toxicology Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Aflatoxin G2 (AFG2) is a secondary metabolite primarily produced by Aspergillus parasiticus, distinct from the B-series aflatoxins due to its coumarin-lactone structure which fluoresces green under UV light. While often overshadowed by the potent Aflatoxin B1 (AFB1), AFG2 represents a critical variable in food safety and toxicological risk assessment.[1] This guide analyzes the unique biosynthetic origins of AFG2, its attenuated yet significant toxicological mechanism via metabolic desaturation, and the high-precision HPLC-FLD protocols required for its quantification in complex matrices.

Biosynthesis and Natural Occurrence[2]

Fungal Producers and Ecological Niche

Unlike Aflatoxin B1, which is ubiquitously produced by Aspergillus flavus, AFG2 is almost exclusively synthesized by ** Aspergillus parasiticus ** and rare strains of A. nomius.

-

** A. flavus **: Typically produces only B-series toxins (B1, B2) due to a genetic deletion in the cluster required for G-series synthesis.

-

** A. parasiticus **: Possesses the intact gene cluster to produce B1, B2, G1, and G2.

Biosynthetic Pathway Divergence

The production of "type 2" aflatoxins (B2, G2) is not a degradation product of type 1; rather, it stems from a parallel biosynthetic branch involving dihydro-precursors. The pathway bifurcates at the Sterigmatocystin (ST) stage.

Key Enzymatic Divergence:

-

Branch 1 (Unsaturated): Sterigmatocystin (ST)

O-methylsterigmatocystin (OMST) -

Branch 2 (Saturated): Dihydrosterigmatocystin (DHST)

Dihydro-O-methylsterigmatocystin (DHOMST)

Visualization: Biosynthetic Logic

The following diagram illustrates the parallel synthesis of G2 alongside B2, highlighting the critical "Dihydro" intermediates.

Figure 1: Bifurcated biosynthetic pathway of Aflatoxins.[2][3][4] Note the specific lineage of AFG2 from Dihydrosterigmatocystin (DHST).

Molecular Toxicology

Structure-Activity Relationship (SAR)

The toxicity of aflatoxins is directly linked to the presence of a double bond at the 8,9-position (vinyl ether) of the terminal furan ring.

-

AFB1/AFG1: Possess the 8,9-double bond. This allows Cytochrome P450 enzymes to rapidly form the highly reactive 8,9-epoxide , which intercalates DNA and alkylates the N7-position of guanine.

-

AFG2: Lacks this double bond (8,9-saturated). Consequently, it cannot directly form the epoxide.

Metabolic Activation Mechanism

Despite lacking the double bond, AFG2 is carcinogenic (IARC Group 1), though less potent than B1. Its toxicity relies on a metabolic "desaturation" step in the liver.

-

Desaturation: Hepatic enzymes (likely CYP450s) first dehydrogenate AFG2 to AFG1.

-

Bioactivation: The newly formed AFG1 is then epoxidized to AFG1-8,9-epoxide.

-

Adduct Formation: The epoxide binds to DNA, causing G

T transversions.

Note: The rate-limiting step of desaturation explains why AFG2 is significantly less toxic than B1 or G1 in acute exposure models.

Comparative Toxicity Data

| Toxin | Relative Toxicity (Duckling Bioassay) | Carcinogenicity | Mutagenicity (Ames Test) | Key Structural Feature |

| AFB1 | 100 (Reference) | Potent | High | Cyclopentenone + 8,9-double bond |

| AFG1 | ~50 | High | Moderate | Lactone + 8,9-double bond |

| AFB2 | ~20 | Moderate | Low | Cyclopentenone + Saturated |

| AFG2 | ~10 | Moderate | Low | Lactone + Saturated |

Visualization: Metabolic Fate

Figure 2: Metabolic activation pathway of Aflatoxin G2. Toxicity is dependent on the initial desaturation to G1.

Analytical Methodologies

Extraction and Clean-up

Quantification of AFG2 requires rigorous clean-up due to matrix interference in complex samples like peanuts or maize.

-

Extraction: Methanol:Water (70:30 or 80:20) is the standard solvent.

-

Immunoaffinity Column (IAC): Essential for trace analysis. Antibodies specific to aflatoxins capture the analytes while impurities are washed away. Elution is performed with pure methanol.

HPLC-FLD Protocol

Fluorescence Detection (FLD) is the gold standard.

-

Excitation: 365 nm

-

Emission: 450 nm (or 455 nm)

-

Derivatization: While AFG2 is naturally fluorescent (unlike B1/G1 which often require derivatization to prevent quenching in aqueous phases), it is typically analyzed in a run containing B1/G1.

-

Method:Post-column Photochemical Derivatization (PHRED) or Electrochemical (KOBRA Cell) .

-

Effect: Enhances B1/G1 signal; AFG2 signal remains stable and strong.

-

Validated Workflow

-

Slurry Mixing: Homogenize 20g sample with 100mL MeOH/H2O.

-

Filtration: Filter through Whatman No. 4.

-

Dilution: Dilute extract with PBS (to protect IAC antibodies).

-

Loading: Pass through IAC (1 drop/sec).

-

Elution: Elute with 1.5mL Methanol.

-

Injection: 20µL into HPLC-FLD.

Visualization: Analysis Workflow

Figure 3: Standardized analytical workflow for Aflatoxin G2 determination using HPLC-FLD.

Regulatory Landscape

AFG2 is rarely regulated in isolation. It is controlled under the "Total Aflatoxin" limit (Sum of B1, B2, G1, G2).

-

European Union (EU):

-

Total Aflatoxins: 4.0 µg/kg (Cereals/Nuts for direct consumption).

-

AFB1 (Specific limit): 2.0 µg/kg.

-

-

USA (FDA):

-

Total Aflatoxins: 20 µg/kg (All foods).

-

Implication: High levels of AFG2 can cause a shipment to be rejected even if AFB1 levels are compliant, particularly in A. parasiticus infected crops.

References

-

IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2002). Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene. Vol 82. International Agency for Research on Cancer.

-

Yabe, K., & Nakajima, H. (2004). Enzyme reactions and genes in aflatoxin biosynthesis.[5] Applied Microbiology and Biotechnology.

-

AOAC International. (2005). Official Method 991.31: Aflatoxins in Corn, Raw Peanuts, and Peanut Butter. AOAC Official Methods of Analysis.

-

Cary, J. W., et al. (2009). Aflatoxin biosynthetic pathway genes.[4][5][6] Toxin Reviews.

-

European Commission. (2006). Commission Regulation (EC) No 1881/2006 setting maximum levels for certain contaminants in foodstuffs.[7]

-

Wogan, G. N., et al. (1971). Structure-activity relationships in toxicity and carcinogenicity of aflatoxins and analogs. Cancer Research.

Sources

- 1. Aflatoxin G2 | Rupa Health [rupahealth.com]

- 2. Enzymological evidence for separate pathways for aflatoxin B1 and B2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic relationship among aflatoxins B1, B2, G1, and G2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthetic relationship among aflatoxins B1, B2, G1, and G2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytochrome P450 enzymes involved in the metabolism of aflatoxin B1 in chickens and quail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

Methodological & Application

Precision Quantification of Aflatoxin G2 in Food Matrices via ID-LC-MS/MS

Application Note & Protocol Guide | Version 2.1 [1]

Abstract

This application note details a robust, self-validating method for the quantification of Aflatoxin G2 (AFG2) in complex food matrices (nuts, cereals, and spices) using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS).[1] Unlike traditional external calibration or matrix-matched methods, this protocol utilizes a uniformly labeled

Introduction & Regulatory Context

Aflatoxin G2 (AFG2) is a hepatotoxic and carcinogenic mycotoxin produced by Aspergillus parasiticus. Regulatory bodies enforce low Maximum Residue Limits (MRLs); for example, the EU sets limits as low as 4.0 µg/kg for total aflatoxins in ready-to-eat nuts.[1]

The Challenge: Matrix Effects

Food matrices are chemically diverse. High-fat matrices (peanuts) and pigment-rich spices (paprika, black pepper) cause significant signal suppression in Electrospray Ionization (ESI), often leading to underestimation of toxin levels by 20-60% if not corrected.[1]

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

By spiking the sample with

-

Extraction Recovery: If 20% of the native toxin is lost during cleanup, 20% of the IS is also lost. The ratio remains constant.

-

Ionization: If the matrix suppresses the native signal by 50%, the IS signal is also suppressed by 50%. The ratio remains constant.

Experimental Design & Causality

Reagents and Chemicals

-

Native Standard: Aflatoxin G2 (solid or solution), >98% purity.[1]

-

Internal Standard: Uniformly labeled U-[

C-

Why U-

C? Deuterated (

-

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.[1]

Instrumentation Setup

-

LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).[1]

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 or 1.8 µm particle size).[1]

-

Rationale: Retains non-polar aflatoxins while allowing salts to elute in the void volume.

-

-

MS System: Triple Quadrupole (QqQ) operating in MRM mode.[3][4][5]

-

Ionization: ESI Positive (+).[3]

Mass Spectrometry Parameters

The transition logic relies on the specific mass shift of the

Table 1: Optimized MRM Transitions

| Analyte | Precursor Ion ( | Product Ion ( | Type | Collision Energy (eV) | Mechanistic Note |

| AFG2 (Native) | 331.1 [M+H] | 245.1 | Quant | 30 | Loss of C |

| 331.1 [M+H] | 189.1 | Qual | 45 | Deep fragmentation | |

| 331.1 [M+H] | 313.1 | Qual | 22 | Loss of H | |

| 348.1 [M+H] | 258.1 | Quant | 30 | Fragment retains 13 carbons ( |

Analytical Protocol (Step-by-Step)

Phase 1: Sample Preparation (Modified QuEChERS)

This workflow balances cleanliness with throughput, relying on the IS to correct for the lack of exhaustive cleanup.

-

Homogenization: Grind sample (nuts/cereals) to a fine powder (<1 mm).

-

Weighing: Weigh 5.0 g of sample into a 50 mL centrifuge tube.

-

IS Spiking (CRITICAL STEP):

-

Add 50 µL of

C -

Wait 15 mins for solvent evaporation and equilibrium.

-

Why? Spiking after extraction only corrects for instrument drift. Spiking before corrects for extraction efficiency.

-

-

Extraction:

-

Add 10 mL Water + 10 mL Acetonitrile (containing 1% Formic Acid).

-

Vortex intensely for 1 minute.

-

Add QuEChERS salts (4g MgSO

, 1g NaCl). Shake immediately for 1 min.

-

-

Phase Separation: Centrifuge at 4000 x g for 5 minutes.

-

Lipid Removal (Optional for Nuts):

-

Transfer 1 mL of the upper ACN layer to a tube containing 50 mg C18 sorbent (dispersive SPE). Vortex and centrifuge.[6]

-

-

Dilution:

-

Transfer 200 µL of extract to an autosampler vial.

-

Dilute with 800 µL of Water/5mM Ammonium Formate.

-

Why? Diluting the organic extract with aqueous buffer focuses the peak on the column head and prevents early elution.

-

Phase 2: LC-MS/MS Analysis[1][2]

Table 2: LC Gradient Parameters Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water Mobile Phase B: Methanol[1]

| Time (min) | % B | Flow (mL/min) | Action |

| 0.00 | 10 | 0.4 | Loading |

| 1.00 | 10 | 0.4 | Desalting |

| 6.00 | 95 | 0.4 | Elution of AFG2 (~4.5 min) |

| 8.00 | 95 | 0.4 | Column Wash |

| 8.10 | 10 | 0.4 | Re-equilibration |

| 10.00 | 10 | 0.4 | End |

Visual Workflows

Experimental Workflow Diagram

Caption: Step-by-step ID-LC-MS/MS workflow emphasizing the critical pre-extraction spiking step.

Mechanism of Matrix Effect Correction

Caption: Mechanism showing how 13C-IS corrects for ion suppression in the ESI source.

Validation Strategy (Self-Validating)

To ensure scientific integrity, the following validation parameters must be met:

-

Linearity: Calibrate using solvent standards (no matrix matching needed).

-

Recovery (Apparent vs. Absolute):

-

Absolute Recovery: Compare peak area of IS in matrix vs. IS in clean solvent. (Likely 60-80% due to suppression).[1]

-

Method Accuracy: Calculate concentration of a spiked sample using the IS ratio.

-

Acceptance Criteria: Calculated concentration must be 80-120% of the true value, even if Absolute Recovery is low.[1]

-

-

Retention Time Locking: The IS must elute within ±0.05 min of the native analyte.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low IS Signal | Ion Suppression or Extraction Loss | Check "Absolute Recovery". If <50%, dilute sample further or use stronger cleanup (Immunoaffinity). |

| IS Peak Splitting | Solvent mismatch | Ensure injection solvent strength is weaker than mobile phase (start at 10% MeOH). |

| High Background | Source Contamination | Clean ESI cone/shield. Aflatoxins are sticky; use 50% MeOH needle wash. |

References

-

European Commission. (2023). Commission Regulation (EU) 2023/915 of 25 April 2023 on maximum levels for certain contaminants in food. Official Journal of the European Union. Link

-

Agilent Technologies. (2008).[3][4] Determination of Aflatoxins in Food by LC/MS/MS.[3][4][5][7][8][9] Application Note 5989-7929EN.[1] Link

-

Zhang, K., et al. (2023).[9] Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry.[1] FDA Method C-003.[1]02. Link

-

Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry.[3][4][5][10][6][7][11][8][9][12] Link

-

Sciex. (2021). Enhanced specificity for targeted analysis of aflatoxin G2 in plant-based meat using MRM3. Technical Note. Link

Sources

- 1. Aflatoxin G2 [webbook.nist.gov]

- 2. libios.fr [libios.fr]

- 3. agilent.com [agilent.com]

- 4. agilent.com [agilent.com]

- 5. chem-agilent.com [chem-agilent.com]

- 6. hpst.cz [hpst.cz]

- 7. shimadzu.com [shimadzu.com]

- 8. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]

- 9. fda.gov [fda.gov]

- 10. fda.gov [fda.gov]

- 11. docta.ucm.es [docta.ucm.es]

- 12. fda.gov [fda.gov]

Protocol for Aflatoxin G2 quantification using 13C internal standard

Application Note: Precision Quantitation of Aflatoxin G2 in Complex Food Matrices via Isotope Dilution LC-MS/MS

Executive Summary: The Matrix Challenge

Quantifying Aflatoxin G2 (AFG2) in food matrices (nuts, cereals, spices) is notoriously difficult due to signal suppression in Electrospray Ionization (ESI). Co-eluting matrix components (lipids, pigments) compete for charge in the source, often reducing the analyte signal by 40–80%. Traditional external calibration fails here, leading to false negatives and regulatory non-compliance.

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) with a uniformly labeled U-[

Regulatory & Safety Context

-

Toxicity: AFG2 is a hepatocarcinogenic mycotoxin produced by Aspergillus parasiticus. It is classified as a Group 1 Carcinogen by IARC.[1]

-

EU Limits (EC 1881/2006 & EU 2023/915):

-

Total Aflatoxins (B1+B2+G1+G2): 4.0 µg/kg (processed cereals/nuts).

-

Aflatoxin B1 alone: 2.0 µg/kg .

-

Implication: The method LOQ (Limit of Quantitation) for AFG2 must be

0.5 µg/kg to ensure the sum total is accurate.

-

Experimental Workflow

The following diagram illustrates the "Dilute-and-Shoot" workflow, optimized for high throughput while relying on the

Figure 1: IDMS Workflow. The Internal Standard (green node) is added to the extract before filtration to correct for any volumetric errors or adsorption losses during the final prep stages.

Materials & Reagents

-

Native Standard: Aflatoxin G2 (Solid or solution), >98% purity.

-

Internal Standard (IS): U-[

C-

Note: Do not use Deuterated (

H) standards if

-

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

-

Extraction Solvent: ACN:Water:Formic Acid (50:49:1 v/v/v).

Detailed Protocol

Step 1: Sample Preparation (Slurry Method)

Mycotoxins occur in "hotspots" (e.g., one moldy nut in a kilogram).

-

Grind the entire laboratory sample (e.g., 1 kg) to a fine powder (<500 µm).

-

Slurry Mixing: Mix the powder with water (ratio 1:1 or 1:2) and blend at high speed to create a uniform slurry. This ensures the analytical subsample is representative.

Step 2: Extraction

-

Weigh 5.0 g of the slurry into a 50 mL centrifuge tube.

-

Add 20 mL of Extraction Solvent (50% ACN / 1% Formic Acid).

-

Shake vigorously for 30 minutes (mechanical shaker).

-

Centrifuge at 4,000 x g for 10 minutes.

Step 3: Internal Standard Addition (The IDMS Step)

-

Transfer 490 µL of the supernatant into an amber HPLC vial (Aflatoxins are light-sensitive).

-

Add 10 µL of the U-[

C -

Vortex for 10 seconds.

-

Optional: If the sample is cloudy, filter through a 0.2 µm PTFE syringe filter directly into the vial insert.

Step 4: LC-MS/MS Parameters

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

Flow Rate: 0.3 mL/min.

-

Injection Vol: 2–5 µL.

Gradient:

| Time (min) | % B |

|---|---|

| 0.0 | 10 |

| 1.0 | 10 |

| 6.0 | 95 |

| 8.0 | 95 |

| 8.1 | 10 |

| 10.0 | 10 |

Mass Spectrometry Configuration (MRM)

The selection of transitions is critical. AFG2 commonly loses a lactone ring fragment during collision-induced dissociation (CID).

Table 1: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) | Rationale |

| Native AFG2 | 331.1 [M+H] | 245.1 | Quantifier | 30 | Loss of C |

| 189.0 | Qualifier | 45 | Deep fragmentation | ||

| 348.1 [M+H] | 259.1 | IS Quant | 30 | Loss of |

-

Technical Note: The mass shift for the IS precursor is +17 Da (17 carbons). The fragment at m/z 245 retains 13 carbons (17 total minus 4 lost in the neutral fragment). Therefore, the IS fragment mass is

or

Data Processing: The IDMS Equation

Do not use absolute peak areas. Calculate the Response Ratio (RR) for every point in your calibration curve and your samples.

Calibration Curve: Plot

Why this works: If the matrix suppresses the Native AFG2 signal by 50%, it will also suppress the

Method Validation Criteria

To ensure trustworthiness (E-E-A-T), the method must meet these performance metrics:

-

Linearity:

for the ratio-based curve. -

Recovery: 80–120% (Corrected by IS).

-

Precision (RSD): <15%.[5]

-

Matrix Effect (ME): Calculated as:

With

References

-

European Commission. (2023).[5] Commission Regulation (EU) 2023/915 on maximum levels for certain contaminants in food.

-

Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry.[2][3][4][5][6][7][8]

-

Agilent Technologies. (2016). Aflatoxin Analysis in Infant Formula with Enhanced Matrix Removal. Application Note.

-

Shimadzu Corporation. (2018). Quantitative Analysis of 18 Mycotoxins using LC-MS/MS. Application News No. C138.

-

Sigma-Aldrich. (2024). Product Specification: U-[13C17]-Aflatoxin G2.[9]

Sources

Application Note: Precision Quantitation of Aflatoxin G2 in Cereal Matrices via Stable Isotope Dilution LC-MS/MS

Executive Summary

This application note details a robust, self-validating protocol for the quantitation of Aflatoxin G2 (AFG2) in cereal matrices. Unlike external calibration methods which suffer from matrix suppression in Electrospray Ionization (ESI), this method utilizes Stable Isotope Dilution Assay (SIDA) . By spiking the sample with uniformly labeled

Regulatory & Scientific Context

Aflatoxins are genotoxic mycotoxins produced by Aspergillus flavus and Aspergillus parasiticus.[1][2] Among them, Aflatoxin G2 is a critical target for food safety monitoring.

-

EU Limits: Commission Regulation (EU) 2023/915 (replacing 1881/2006) sets maximum levels for total aflatoxins (B1+B2+G1+G2) in cereals intended for direct human consumption at 4.0

g/kg [1]. -

The Challenge: Cereal matrices are rich in carbohydrates and lipids. In LC-MS/MS, these co-eluting matrix components compete for charge in the ESI source, often causing signal suppression (matrix effects).

-

The SIDA Solution:

-AFG2 is chemically identical to native AFG2 but differs in mass (+17 Da). Because they co-elute perfectly, any suppression affecting the native toxin affects the isotope equally. The ratio of their signals remains constant, ensuring accurate quantitation.

Materials & Reagents

Standards

-

Native Standard: Aflatoxin G2 (solid or solution), purity >98%.[3]

-

Internal Standard (IS): Uniformly labeled

-Aflatoxin G2 (0.5-

Note: Ensure the isotopic purity is >99% to prevent contribution to the native channel.

-

Solvents & Buffers

-

LC-MS Grade: Acetonitrile (MeCN), Methanol (MeOH), Water.

-

Additives: Ammonium Formate (1M stock), Formic Acid.

-

Extraction Solvent: Acetonitrile/Water (50:50, v/v) or Acetonitrile/Water/Acetic Acid (79:20:1, v/v).

Safety Warning

DANGER: Aflatoxins are potent carcinogens.[5] Handle all powders in a glove box. Use 10% bleach (sodium hypochlorite) to degrade toxins on glassware.

Experimental Workflow

The following diagram illustrates the critical path. Note that the Internal Standard (IS) is added before solvent extraction to correct for recovery losses.

Figure 1: SIDA Workflow ensuring internal standard equilibration with the matrix.

Detailed Protocol

Sample Preparation

-

Milling: Grind the cereal sample to a fine powder (<500

m) to ensure homogeneity. -

Weighing: Weigh 2.0 g

0.01 g of sample into a 50 mL polypropylene centrifuge tube. -

Isotope Spiking (Critical):

-

Add 50

L of -

Wait 30 minutes. This allows the IS to soak into the matrix and bind to active sites, mimicking the native toxin.

-

-

Extraction:

-

Add 10 mL of Extraction Solvent (50% MeCN / 50% Water).

-

Shake vigorously (mechanical shaker) for 45 minutes.

-

-

Separation: Centrifuge at 4,000

g for 10 minutes. -

Clarification: Filter the supernatant through a 0.22

m PTFE syringe filter into an amber HPLC vial.-

Optional: If the extract is too dirty (e.g., animal feed), dilute 1:1 with Mobile Phase A before injection to improve peak shape.

-

LC-MS/MS Instrumentation

Liquid Chromatography (HPLC/UPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1

100 mm, 1.8 -

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 - 10

L. -

Column Temp: 40°C.

-

Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 10% B

-

1-6 min: Linear ramp to 95% B

-

6-8 min: Hold at 95% B

-

8.1 min: Re-equilibrate at 10% B

-

Mass Spectrometry (Triple Quadrupole):

-

Source: ESI Positive Mode (ESI+).

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Gas Temp: 350°C.

MRM Transitions (Data Acquisition)

The following transitions are selected for specificity. The

| Analyte | Precursor ( | Product Quantifier ( | Product Qualifier ( | Collision Energy (V) |

| Aflatoxin G2 (Native) | 331.1 | 245.1 (Loss of | 313.1 (Loss of | 30 / 22 |

| 348.1 | 261.1 | 329.1 | 30 / 22 |

Table 1: Optimized MRM transitions. Note: The 331->245 transition is highly specific to the coumarin lactone ring structure [2].[6]

Data Processing & Calculation

Quantitation is performed using the Response Ratio , not absolute area. This cancels out matrix effects.[2]

Calibration Curve:

Plot Response Ratio (Y-axis) vs. Concentration Ratio (X-axis).

Because the chemistry is identical, the slope should be approximately 1.0, and the line must be linear (

Figure 2: Data processing logic flow.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Signal Intensity | Ion Suppression | Improve cleanup (use IAC) or increase dilution factor. SIDA corrects the number, but low signal increases LOD. |

| Poor Peak Shape | Solvent Mismatch | Ensure sample diluent matches initial mobile phase conditions (10% MeOH). |

| Isobaric Interference | Matrix Co-elution | Switch Quantifier ion from 313.1 (water loss, common) to 245.1 (specific cleavage). |

| Carryover | Sticky Analyte | Aflatoxins stick to steel. Use a needle wash with 50% Acetonitrile/Isopropanol. |

References

-

European Commission. (2023).[7] Commission Regulation (EU) 2023/915 of 25 April 2023 on maximum levels for certain contaminants in food and repealing Regulation (EC) No 1881/2006. Official Journal of the European Union.

-

Agilent Technologies. (2008). Determination of Aflatoxins in Food by LC/MS/MS.[1][5][8] Application Note 5989-7929EN.

-

U.S. Food and Drug Administration (FDA). (2024). Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] Method C-003.03.

-

Häubl, G., et al. (2006). Use of Isotope-Labeled Aflatoxins for LC-MS/MS Stable Isotope Dilution Analysis of Foods.[5][10] Journal of Agricultural and Food Chemistry.

Sources

Precision Quantitation of Aflatoxin G2 in Complex Food Matrices via Isotope Dilution LC-MS/MS

Application Note: AN-AFG2-IDMS-01

Abstract

The accurate quantitation of Aflatoxin G2 (AFG2) in food commodities is critical due to its classification as a Group 1 carcinogen and the strict regulatory limits imposed globally (e.g., EU limit of 4 µg/kg for total aflatoxins). However, complex matrices like nuts, spices, and cereals often induce significant signal suppression in Electrospray Ionization (ESI), compromising data integrity.[1] This application note details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol using Uniformly Labeled Aflatoxin G2-13C17 as an internal standard. By compensating for matrix effects and recovery losses in real-time, this method ensures compliance with ISO 17025 validation requirements.[1]

Principle of the Method

Traditional external calibration fails to account for the "matrix effect"—the alteration of ionization efficiency caused by co-eluting compounds.

-

The Solution (IDMS): Aflatoxin G2-13C17 is a stable isotopologue where all 17 carbon atoms are replaced with Carbon-13.[1] It is chemically identical to the native analyte but mass-shifted (+17 Da).[1]

-

Mechanism: The IS is added prior to the cleanup step. It experiences the exact same extraction efficiency, cleanup losses, and ionization suppression as the native AFG2.

-

Result: The ratio of Native/IS response is constant, regardless of matrix interference, yielding absolute accuracy.

Materials & Reagents

Standards

-

Native Standard: Aflatoxin G2 (Solid or solution), >98% purity.

-

Internal Standard (IS): U-[13C17]-Aflatoxin G2 (0.5 µg/mL in Acetonitrile).[1][2]

-

Note: Unlike deuterated standards, 13C standards do not suffer from deuterium-hydrogen exchange or significant retention time shifts.[1]

-

Reagents & Consumables[1][4][5]

-

Extraction Solvent: Methanol/Water (70:30 v/v) or Acetonitrile/Water (84:16 v/v) depending on matrix fat content.

-

Cleanup: Immunoaffinity Columns (IAC) specific for Aflatoxins B&G (e.g., AflaTest® or equivalent).

-

LC Mobile Phase:

Experimental Workflow

The following diagram illustrates the critical path, highlighting the precise moment of Internal Standard addition for maximum accuracy.

Figure 1: IDMS Workflow for Aflatoxin G2.[1] The IS is added to the extract aliquot before cleanup to correct for IAC recovery losses.

Detailed Protocol

Step 1: Sample Extraction[1][2][7]

-

Weigh 25.0 g of finely ground sample (particle size <1 mm) into a blending jar.

-